molecular formula C8H8BrClO2 B6265108 1-bromo-2-chloro-3,5-dimethoxybenzene CAS No. 81574-72-3

1-bromo-2-chloro-3,5-dimethoxybenzene

Cat. No.: B6265108
CAS No.: 81574-72-3
M. Wt: 251.5
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Description

1-Bromo-2-chloro-3,5-dimethoxybenzene is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of benzene, substituted with bromine, chlorine, and methoxy groups

Mechanism of Action

Target of Action

1-Bromo-2-chloro-3,5-dimethoxybenzene is an organic intermediate . It primarily targets the benzene ring in organic synthesis . The benzene ring is a crucial component in many organic compounds, and its stability and reactivity make it a key target in various reactions .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

This mechanism allows the compound to interact with the benzene ring without disrupting its aromaticity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway can lead to the synthesis of various organic compounds .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can serve as a key intermediate in the synthesis of various organic compounds . For example, it can be used in the synthetic preparation of pharmaceutical inhibitors via cross-coupling reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the electrophilic aromatic substitution reaction . Additionally, the compound should be stored in a sealed, cool, and dry environment to maintain its stability .

Preparation Methods

1-Bromo-2-chloro-3,5-dimethoxybenzene can be synthesized through several methods. One common synthetic route involves the bromination and chlorination of 3,5-dimethoxyaniline. The process typically includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-2-chloro-3,5-dimethoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, chlorine, copper(I) bromide, and copper(I) chloride. Major products formed from these reactions depend on the specific nucleophiles or electrophiles used.

Comparison with Similar Compounds

1-Bromo-2-chloro-3,5-dimethoxybenzene can be compared with other similar compounds, such as:

The presence of both bromine and chlorine atoms in this compound makes it unique and more versatile for various chemical transformations.

Properties

CAS No.

81574-72-3

Molecular Formula

C8H8BrClO2

Molecular Weight

251.5

Purity

93

Origin of Product

United States

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